N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound’s name suggests that it is a pyridazine derivative. Pyridazine is a basic aromatic ring and is one of three isomeric compounds with the formula C4H4N2.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate phenyl and pyridazine derivatives. The specific reagents and conditions would depend on the exact structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted based on its structure. For example, the presence of functional groups like carboxamide and methoxy could make the compound reactive towards certain reagents.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Some properties might also be estimated from the compound’s structure.Scientific Research Applications
Synthesis and Antimicrobial Applications
Several studies have explored the synthesis of compounds related to the chemical structure of interest, demonstrating significant antimicrobial activities. For example, derivatives synthesized from lead molecules similar in structure have shown promising antifungal and antibacterial activities, underlining the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, other synthesized derivatives were evaluated for antimicrobial activities, revealing specific compounds with high antibacterial and antifungal efficacy, further highlighting the utility of such chemical frameworks in antimicrobial drug development (Ahsan et al., 2016).
Antitumor and Kinase Inhibition
The structure has also been implicated in the synthesis of compounds with antitumor and kinase inhibition activities. Research has identified substituted derivatives as potent and selective Met kinase inhibitors, indicating a potential role in cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, showcasing the potential of these compounds in cancer therapeutics (Schroeder et al., 2009). Another study synthesized compounds with significant inhibitory activity against cancer cell proliferation, further emphasizing the relevance of this chemical structure in developing novel antitumor agents (Hao et al., 2017).
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of compounds related to N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has revealed promising applications. Studies have synthesized aromatic polyamides with excellent solubility and thermal stability, showing significant electrochromic behavior suitable for applications in smart materials and devices (Liou & Chang, 2008).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety tests can provide information on a compound’s toxicity, flammability, and environmental impact.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity towards various reagents, and optimizing its synthesis.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-27-15-9-16(25)24(12-5-2-10(19)3-6-12)23-17(15)18(26)22-11-4-7-13(20)14(21)8-11/h2-9H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQQVUGCXJOKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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